Metronidazole-13C2,15N2
CAS No.: 1173020-03-5
Cat. No.: VC0196455
Molecular Formula: C4[13C]2H9N[15N]2O3
Molecular Weight: 175.13
Purity: 95% by HPLC; 98% atom 13C, 15N
* For research use only. Not for human or veterinary use.

CAS No. | 1173020-03-5 |
---|---|
Molecular Formula | C4[13C]2H9N[15N]2O3 |
Molecular Weight | 175.13 |
IUPAC Name | 2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol |
Standard InChI | InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1 |
SMILES | CC1=NC=C(N1CCO)[N+](=O)[O-] |
Chemical Identity and Structural Characteristics
Metronidazole-13C2,15N2 is a stable isotope-labeled version of metronidazole, containing specific carbon-13 and nitrogen-15 atoms incorporated at strategic positions in the molecule. This compound maintains the antimicrobial and antiprotozoal properties of traditional metronidazole while enabling enhanced spectroscopic capabilities.
Property | Specification |
---|---|
CAS Number | 1173020-03-5 |
Molecular Formula | C4[13C]2H9N[15N]2O3 |
Molecular Weight | 175.13 g/mol |
IUPAC Name | 2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol |
Purity (Commercial) | 95% by HPLC; 98% atom 13C, 15N |
The structure features isotopic enrichment at specific locations - the 13C labels are positioned at the C-2 position of the imidazole ring and in the methyl group, while the 15N labels are incorporated at positions 1 and 3 of the imidazole ring.
Supplier | Product Form | Concentration | Price (2025) |
---|---|---|---|
Sigma-Aldrich | VETRANAL® analytical standard | Neat | $465.50 per 10 mg |
HPC Standards | Solution | 100 µg/ml in Acetonitrile | Variable |
LGC Standards | Solution | 100 µg/ml in Acetonitrile | Variable |
Vulcanchem | Research grade | 95% by HPLC | Variable |
The compound is primarily marketed for research use in applications including nuclear magnetic resonance (NMR) spectroscopy and hyperpolarization techniques .
Signal Amplification By Reversible Exchange (SABRE) Applications
SABRE-SHEATH Principles
Metronidazole-13C2,15N2 has become an important compound in SABRE-SHEATH (Signal Amplification By Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei) research. This technique transfers spin order from parahydrogen to substrate molecules through a transient iridium-based complex, significantly enhancing NMR signals .
The isotopic labeling pattern in Metronidazole-13C2,15N2 creates a unique spin network that facilitates efficient polarization transfer, making it particularly valuable for hyperpolarization studies .
Polarization Enhancement Results
Studies with Metronidazole-13C2,15N2 have demonstrated impressive signal enhancements through hyperpolarization techniques:
Site | Signal Enhancement (ε) | Polarization (P) |
---|---|---|
15N3 | ~4,800 | ~1.6% |
15N1 | ~4,000 | ~1.3% |
13C2 | ~320 | ~0.26% |
13C2′ | ~210 | ~0.17% |
These values reflect significant enhancement compared to thermal polarization, enabling detection capabilities that would otherwise be impossible with conventional NMR techniques .
Spin-Lattice Relaxation Properties
Relaxation Time Measurements
Research has revealed important details about the 1H, 13C, and 15N spin-lattice relaxation (T1) properties of Metronidazole-13C2,15N2 during the SABRE-SHEATH process:
Magnetic Field Strength | Relaxation Time (T1) Observation |
---|---|
Micro-Tesla range | All 1H, 13C, and 15N spins share approximately the same T1 values (~4 seconds) |
Earth's magnetic field and above | T1 values exceed 3 minutes in some cases |
In the micro-Tesla range, the relatively short T1 values limit the polarization build-up process, thereby constraining the maximum attainable 15N polarization .
Spin-Spin Coupling Network
A systematic study of Metronidazole-13C2,15N2 has demonstrated a relayed SABRE-SHEATH effect through a network of coupled spins. At ultra-low magnetic fields, the Zeeman levels of 1H, 13C, and 15N spins mix, resulting in shared relaxation properties consistent with the relayed polarization transfer model .
This spin-coupling network enables polarization to transfer through multiple chemical bonds, reaching sites that would otherwise be inaccessible for direct polarization from parahydrogen .
Comparison with Other Metronidazole Isotopologues
Fully 15N-Labeled Metronidazole-15N3
Studies comparing different isotopic variants have provided valuable insights:
In fully 15N-labeled metronidazole (Metronidazole-15N3), hyperpolarization efficiency is remarkably high, with all three 15N sites achieving approximately 16% polarization in less than one minute of parahydrogen bubbling at around 0.4 micro-Tesla .
The 15NO2 group in this compound demonstrates an exceptionally long relaxation time (T1 = 9.7±1.0 minutes at 1.4 Tesla), which is attributed to:
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The low gyromagnetic ratio of the 15N nucleus
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The absence of detectable spin-spin couplings between the 15N spin of the 15NO2 group and any protons in the molecule
Natural Abundance Metronidazole
Interestingly, studies with natural abundance metronidazole (containing <0.4% 15N) have demonstrated even higher polarization levels (up to 15%) for the 15N3 position .
This counterintuitive finding has been explained by the nature of the active polarization transfer complex:
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In labeled compounds, polarization transfers through an AA'BB' four-spin system
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In natural abundance metronidazole, transfer occurs in an AA'B three-spin system, which can be more efficient under certain conditions
Future Research Directions and Applications
Methodological Improvements
Current research is addressing several technical challenges:
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Optimization of polarization transfer efficiency
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Development of heterogeneous SABRE-SHEATH techniques for aqueous media applications
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Creation of catalyst-free hyperpolarized solutions for biomedical use
Two potential approaches being explored include:
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